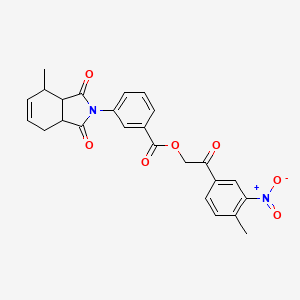![molecular formula C19H28FN5O3 B3935503 1-butyryl-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B3935503.png)
1-butyryl-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine
Descripción general
Descripción
1-butyryl-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine, also known as PNU-282987, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). It has shown potential therapeutic effects in several neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
1-butyryl-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine works by binding to and activating the α7 nAChR, which is a type of receptor found in the brain and other tissues. Activation of this receptor leads to the release of neurotransmitters, such as acetylcholine and glutamate, which are involved in cognitive processes such as learning and memory.
Biochemical and Physiological Effects:
1-butyryl-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the reduction of inflammation and oxidative stress. These effects are thought to contribute to its therapeutic potential in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-butyryl-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine is its high selectivity for the α7 nAChR, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental conditions and the type of cells or tissues used. Another limitation is the lack of information on its long-term safety and tolerability.
Direcciones Futuras
There are several future directions for the research on 1-butyryl-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine, including:
1. Further studies on its mechanism of action and the downstream signaling pathways involved in its effects.
2. Investigation of its potential therapeutic effects in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
3. Development of more potent and selective analogs of 1-butyryl-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine for improved therapeutic efficacy.
4. Evaluation of its safety and tolerability in long-term preclinical and clinical studies.
In conclusion, 1-butyryl-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine is a promising compound with potential therapeutic effects in several neurological disorders. Its high selectivity for the α7 nAChR and its ability to modulate neurotransmitter release and synaptic plasticity make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in preclinical and clinical studies.
Aplicaciones Científicas De Investigación
1-butyryl-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine has been extensively studied for its potential therapeutic effects in several neurological disorders. In Alzheimer's disease, it has been shown to improve memory and cognitive function in animal models. In schizophrenia, it has been found to reduce the positive symptoms of the disease, such as hallucinations and delusions. In ADHD, it has been shown to improve attention and reduce impulsivity in animal models.
Propiedades
IUPAC Name |
1-[4-[4-fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN5O3/c1-3-4-19(26)24-11-9-23(10-12-24)17-14-16(15(20)13-18(17)25(27)28)22-7-5-21(2)6-8-22/h13-14H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDGINKCFNPUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6464860 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-isopropoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3935423.png)

![ethyl 4-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3935435.png)
![2-[(4-chlorophenyl)thio]-N-cyclopropylpropanamide](/img/structure/B3935448.png)

![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3935462.png)

![N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide](/img/structure/B3935477.png)

![N~2~-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3935491.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzamide](/img/structure/B3935495.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B3935509.png)
![(4-methylphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3935515.png)
![N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B3935521.png)